molecular formula C10H14O2 B3056330 4-(Butan-2-yloxy)phenol CAS No. 70476-61-8

4-(Butan-2-yloxy)phenol

Cat. No.: B3056330
CAS No.: 70476-61-8
M. Wt: 166.22 g/mol
InChI Key: ODJNFFWBHMBEMA-UHFFFAOYSA-N
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Description

This compound belongs to the family of alkyloxy phenols, where the oxygen atom bridges the aromatic ring and an alkyl chain. The branched structure of the butan-2-yloxy group introduces steric effects and influences electronic properties, such as electron-donating capacity via the ether linkage.

Properties

IUPAC Name

4-butan-2-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJNFFWBHMBEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551821
Record name 4-[(Butan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70476-61-8
Record name 4-[(Butan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Butan-2-yloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butan-2-yloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Branching and Solubility

  • 4-(Butan-2-yloxy)phenol vs. 4-(tert-Butoxy)phenol: The branched butan-2-yloxy group in this compound enhances solubility in polar solvents (e.g., methanol/water) compared to the bulkier tert-butoxy substituent. For example, in coordination network assembly, compounds with branched substituents (e.g., rac-2 derived from 4-(butan-2-yloxy)benzaldehyde) exhibit higher solubility in ethanol than tert-butoxy analogs .
  • 4-(Methoxymethyl)phenol and 4-(Ethoxymethyl)phenol: These compounds, isolated from Pleione bulbocodioides, feature linear alkoxymethyl groups. The shorter methoxy/ethoxy chains reduce steric hindrance but may limit solubility in non-polar solvents compared to branched butan-2-yloxy derivatives .

Electronic and Optical Properties

  • 4-Phenylphenol (Biphenyl-4-ol): This compound (CAS 92-69-3) replaces the alkoxy group with a phenyl ring, creating an extended π-conjugated system. However, its higher molecular weight (170.21 g/mol) and aromaticity enhance thermal stability .
  • 4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone): With a ketone group instead of an ether, this compound (CAS 5471-51-2) exhibits hydrogen-bonding capability and a lower molecular weight (164.2 g/mol). Its UV absorption profile differs significantly due to the electron-withdrawing ketone, which reduces π→π* transition intensities compared to this compound .

Nonlinear Optical (NLO) Potential

While direct data on this compound’s NLO properties are absent, insights can be inferred from structurally related imidazole-phenol hybrids (e.g., 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol). These compounds exhibit:

  • Third-order nonlinear susceptibility (χ⁽³⁾): ~2.26 × 10⁻⁶ esu.
  • Negative nonlinear refractive index (n₂): Indicates self-focusing behavior under laser irradiation.
  • Low bandgap energy (2.54 eV): Facilitates charge transfer transitions, critical for NLO activity . The butan-2-yloxy group in this compound may similarly enhance NLO responses by promoting intramolecular charge transfer (ICT) through its electron-donating ether linkage.

Data Tables

Table 1: Physicochemical Comparison of Phenolic Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
This compound C₁₀H₁₄O₂ 166.22 Branched ether High solubility in polar solvents
4-(tert-Butoxy)phenol C₁₀H₁₄O₂ 166.22 Bulky ether Lower solubility in ethanol
4-Phenylphenol C₁₂H₁₀O 170.21 Aromatic High thermal stability
Raspberry Ketone C₁₀H₁₂O₂ 164.20 Ketone Hydrogen-bonding capacity

Table 2: NLO Properties of Related Compounds (Inferred)

Property This compound (Expected) 4-(4,5-Diphenylimidazol-2-yl)phenol
Nonlinear absorption coefficient (β) Moderate (est. 10⁻² cm/W) 4.044 × 10⁻¹ cm/W
Nonlinear refractive index (n₂) Negative (self-focusing) -2.89 × 10⁻⁶ cm²/W
Bandgap energy (eV) ~3.0 (est.) 2.54

Biological Activity

4-(Butan-2-yloxy)phenol, a phenolic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a detailed overview of its biological activity, including mechanisms, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a phenolic hydroxyl group attached to a butan-2-yloxy substituent. This structure allows for significant interactions with biological macromolecules, particularly enzymes and receptors. The phenolic hydroxyl group can engage in hydrogen bonding, which is crucial for its biological activity.

Molecular Formula

  • Chemical Formula : C11H16O2
  • Molecular Weight : 184.25 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The phenolic hydroxyl group can inhibit enzyme activity by binding to the active sites of enzymes, potentially leading to modulation of metabolic pathways.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells .
  • Cell Signaling Modulation : It may influence cell signaling pathways through receptor interactions, impacting cellular responses such as proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against various pathogens. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through oxidative stress mechanisms. For instance, a study reported that derivatives of phenolic compounds similar to this compound exhibited significant cytotoxic effects on HeLa and SW48 cancer cells .

Case Studies

  • Antioxidant Effects in Cancer Cells :
    A study investigated the effect of this compound on oxidative stress markers in oral cancer cells. Results indicated that treatment led to increased levels of reactive oxygen species (ROS), which contributed to decreased cell viability and induced apoptosis .
  • Enzyme Inhibition Studies :
    Another research focused on the inhibition of specific enzymes by this compound. The compound was found to inhibit human alpha-thrombin effectively, showcasing its potential as a therapeutic agent for thrombotic disorders .

Research Findings Summary

Study FocusFindingsImplications
Antimicrobial ActivityEffective against various bacteriaPotential for new antimicrobial agents
Anticancer ActivityInduces apoptosis in cancer cellsPossible use in cancer therapy
Enzyme InhibitionInhibits human alpha-thrombinTherapeutic applications in thrombotic conditions

Future Directions

The promising biological activities of this compound warrant further investigation. Future studies should focus on:

  • In Vivo Studies : To validate the findings from in vitro experiments and assess the safety and efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance its potency and selectivity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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